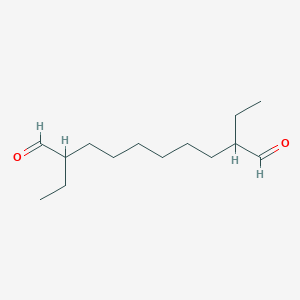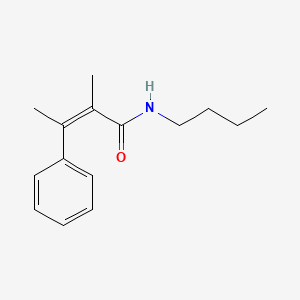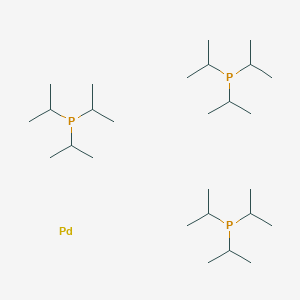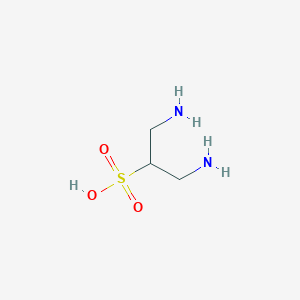
Chlorobis(4-methoxyphenyl)thallane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorobis(4-methoxyphenyl)thallane is a chemical compound that belongs to the class of organothallium compounds It is characterized by the presence of a thallium atom bonded to two 4-methoxyphenyl groups and one chlorine atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Chlorobis(4-methoxyphenyl)thallane typically involves the reaction of thallium(III) chloride with 4-methoxyphenylmagnesium bromide in an inert atmosphere. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product. The general reaction can be represented as follows:
TlCl3+2C6H4(OCH3)MgBr→Tl(C6H4(OCH3))2Cl+2MgBrCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle thallium compounds, which are known to be toxic.
化学反応の分析
Types of Reactions: Chlorobis(4-methoxyphenyl)thallane can undergo various types of chemical reactions, including:
Oxidation: The thallium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form thallium(I) derivatives.
Substitution: The chlorine atom can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or phosphines.
Major Products Formed:
Oxidation: Formation of thallium(III) oxide or other higher oxidation state compounds.
Reduction: Formation of thallium(I) compounds.
Substitution: Formation of new organothallium compounds with different ligands.
科学的研究の応用
Chlorobis(4-methoxyphenyl)thallane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Potential use in studying the biological effects of thallium compounds.
Medicine: Investigated for its potential use in radiopharmaceuticals for imaging and therapy.
Industry: Possible applications in materials science and electronics due to its unique properties.
作用機序
The mechanism of action of Chlorobis(4-methoxyphenyl)thallane involves its interaction with various molecular targets. The thallium atom can form strong bonds with sulfur and nitrogen-containing ligands, which can affect biological pathways. The compound’s effects are mediated through its ability to disrupt cellular processes by binding to key enzymes and proteins.
類似化合物との比較
Chlorobis(2-methoxyphenyl)phosphine: Similar structure but with a phosphine group instead of thallium.
Chlorobis(4-methoxyphenyl)telluroxide: Contains tellurium instead of thallium.
Uniqueness: Chlorobis(4-methoxyphenyl)thallane is unique due to the presence of thallium, which imparts distinct chemical and physical properties compared to other similar compounds
特性
CAS番号 |
55131-34-5 |
|---|---|
分子式 |
C14H14ClO2Tl |
分子量 |
454.09 g/mol |
IUPAC名 |
chloro-bis(4-methoxyphenyl)thallane |
InChI |
InChI=1S/2C7H7O.ClH.Tl/c2*1-8-7-5-3-2-4-6-7;;/h2*3-6H,1H3;1H;/q;;;+1/p-1 |
InChIキー |
RZFNAMSHZLQWED-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=C(C=C1)[Tl](C2=CC=C(C=C2)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-1-[(2R)-5-methylidene-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14635726.png)
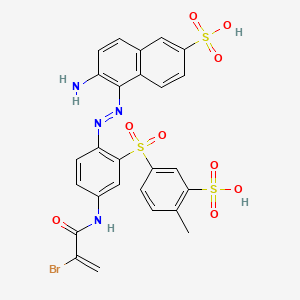

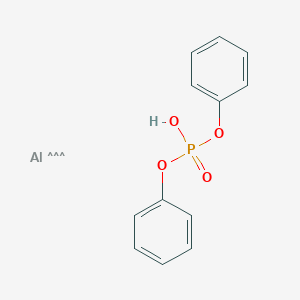
![2,6-Dioxabicyclo[3.1.1]heptane](/img/structure/B14635758.png)

![4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B14635786.png)
